molecular formula C21H17N5O3 B11371119 1,3-dimethyl-6-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

1,3-dimethyl-6-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11371119
M. Wt: 387.4 g/mol
InChI Key: PJRUWGSBWOHFIZ-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-6-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-d]pyrimidine core, which is fused with a benzodiazole moiety

Preparation Methods

The synthesis of 1,3-DIMETHYL-6-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzodiazole with appropriate methylation agents such as iodomethane . The reaction conditions often require the use of polar solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the benzodiazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

1,3-DIMETHYL-6-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-6-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation .

Properties

Molecular Formula

C21H17N5O3

Molecular Weight

387.4 g/mol

IUPAC Name

1,3-dimethyl-6-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H17N5O3/c1-24-16-11-26(13-8-9-14-15(10-13)23-20(28)22-14)18(12-6-4-3-5-7-12)17(16)19(27)25(2)21(24)29/h3-11H,1-2H3,(H2,22,23,28)

InChI Key

PJRUWGSBWOHFIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3)C4=CC5=C(C=C4)NC(=O)N5

Origin of Product

United States

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